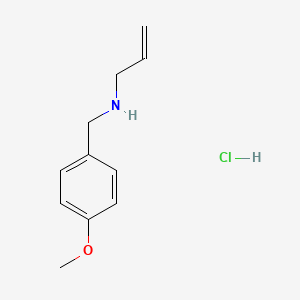
N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride is an organic compound with the molecular formula C11H15NO It is a derivative of benzylamine, where the benzyl group is substituted with a methoxy group at the para position and an allyl group at the nitrogen atom
Mecanismo De Acción
Target of Action
The primary target of (4-Methoxyphenyl)methylamine hydrochloride is Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound can increase the levels of these neurotransmitters in the brain.
Mode of Action
(4-Methoxyphenyl)methylamine hydrochloride inhibits the MAO-catalyzed deamination of both tyramine and tryptamine . Deamination is a process that removes an amine group from a molecule. Inhibiting this process prevents the breakdown of monoamine neurotransmitters and thereby increases their availability.
Biochemical Pathways
The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters in the brain. This can affect various biochemical pathways. For instance, it can inhibit the activation of STAT3, a transcription factor, through the MAO-B and MAPK pathway . This can lead to anti-inflammatory effects and attenuation of dopaminergic neurodegeneration .
Pharmacokinetics
It is known that the compound is a liquid at room temperature . Its predicted melting point is 45.99° C, and its predicted boiling point is 265.5° C at 760 mmHg . The compound has a predicted density of 1.0 g/mL and a refractive index of n 20D 1.51 .
Result of Action
The inhibition of MAO by (4-Methoxyphenyl)methylamine hydrochloride can lead to an increase in the levels of monoamine neurotransmitters in the brain. This can result in various effects, such as mood elevation in the case of increased serotonin levels. The compound’s inhibition of STAT3 activation can also lead to anti-inflammatory effects and attenuation of dopaminergic neurodegeneration .
Action Environment
The action of (4-Methoxyphenyl)methylamine hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is a liquid at room temperature . Other factors, such as pH and the presence of other substances, could also potentially influence the compound’s action, efficacy, and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with allylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce different amine derivatives.
Aplicaciones Científicas De Investigación
N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxybenzyl)propan-2-amine: Similar structure but with a propyl group instead of an allyl group.
N-(2-Methoxybenzyl)prop-2-en-1-amine: Similar structure but with a methoxy group at the ortho position.
N-Allylmethylamine: Contains an allyl group but lacks the methoxybenzyl moiety.
Uniqueness
N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride is unique due to the presence of both the methoxy and allyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-8-12-9-10-4-6-11(13-2)7-5-10;/h3-7,12H,1,8-9H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPYOSQQDUIWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160676-84-6 |
Source


|
| Record name | Benzenemethanamine, 4-methoxy-N-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160676-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
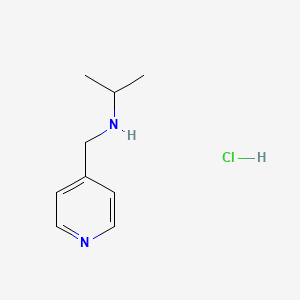
![[(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride](/img/structure/B6319672.png)
![N,N-Dimethyl-4-{[(propan-2-yl)amino]methyl}aniline hydrochloride](/img/structure/B6319680.png)



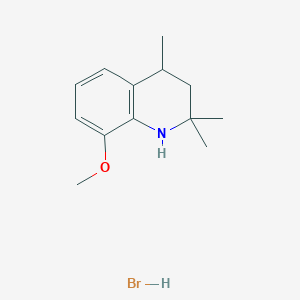
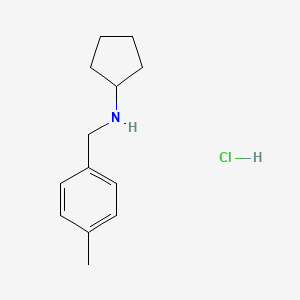
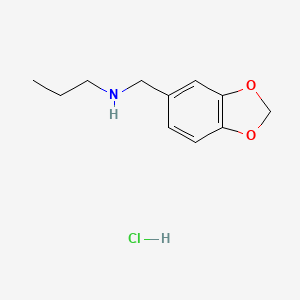
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319731.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319756.png)
![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)
amine hydrochloride](/img/structure/B6319777.png)
amine hydrochloride](/img/structure/B6319782.png)
